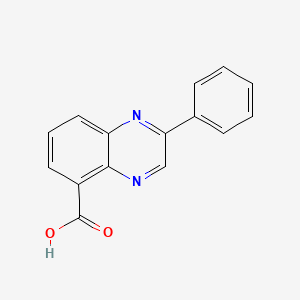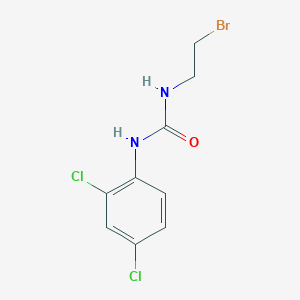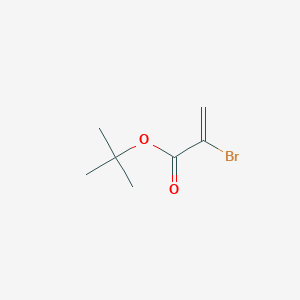
2-ブロモアクリル酸tert-ブチル
概要
説明
tert-Butyl 2-bromoacrylate, also known as α-Bromo-tert-butyl acrylate, is a chemical compound with the molecular formula CH₂C(Br)CO₂C(CH₃)₃ and a molecular weight of 207.07 g/mol . It is a versatile compound used in various chemical reactions and industrial applications due to its unique properties.
科学的研究の応用
tert-Butyl 2-bromoacrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: It is used in the production of specialty polymers and coatings.
作用機序
Target of Action
It is often used in polymerization reactions , suggesting that its targets could be the monomers or initiators involved in these reactions.
Mode of Action
tert-Butyl 2-bromoacrylate likely interacts with its targets through a chemical reaction, given its use in polymerization . The bromine atom in the molecule may be particularly reactive, allowing the compound to participate in various chemical transformations.
Result of Action
The molecular and cellular effects of tert-Butyl 2-bromoacrylate are likely to be highly context-dependent, given its use as a chemical reagent in polymerization reactions . The exact outcomes would depend on the other compounds present and the specific conditions of the reaction.
生化学分析
Biochemical Properties
tert-Butyl 2-bromoacrylate plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be involved in the atom transfer radical polymerization (ATRP) of 2-(acetoacetoxy)ethyl methacrylate (AEMA), where it acts as an initiator . This interaction highlights its importance in the synthesis of complex biomolecules.
Cellular Effects
tert-Butyl 2-bromoacrylate has been observed to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes can lead to changes in cell behavior and function, making it a valuable tool in biochemical research .
Molecular Mechanism
The molecular mechanism of tert-Butyl 2-bromoacrylate involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and other molecular processes, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-bromoacrylate can change over time. The compound’s stability and degradation are important factors to consider in experimental designs. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the need for careful monitoring of its use in biochemical research .
Dosage Effects in Animal Models
The effects of tert-Butyl 2-bromoacrylate vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects. It is crucial to determine the appropriate dosage to avoid potential toxicity and ensure the desired biochemical outcomes .
Transport and Distribution
The transport and distribution of tert-Butyl 2-bromoacrylate within cells and tissues are critical for its biochemical activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and its impact on cellular function .
準備方法
tert-Butyl 2-bromoacrylate can be synthesized through several methods. One common synthetic route involves the bromination of tert-butyl acrylate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like a radical initiator. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
化学反応の分析
tert-Butyl 2-bromoacrylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Polymerization: It can be used as a monomer in radical polymerization reactions to form polymers with specific properties.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and radical initiators for polymerization. The major products formed depend on the specific reaction and reagents used.
類似化合物との比較
tert-Butyl 2-bromoacrylate can be compared with similar compounds such as:
Methyl α-bromoacrylate: Similar in structure but with a methyl group instead of a tert-butyl group.
Ethyl 2-(bromomethyl)acrylate: Contains an ethyl group and a bromomethyl group.
tert-Butyl methacrylate: Similar structure but without the bromine atom.
These compounds share similar reactivity patterns but differ in their specific applications and properties.
特性
IUPAC Name |
tert-butyl 2-bromoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-5(8)6(9)10-7(2,3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIIOMWMVVSZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404038 | |
| Record name | tert-Butyl 2-bromoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79762-78-0 | |
| Record name | tert-Butyl 2-bromoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-bromoprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




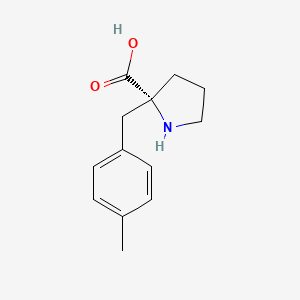

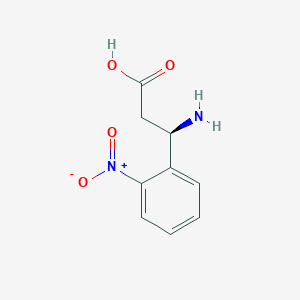
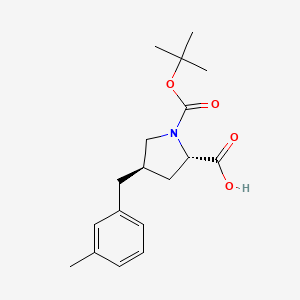
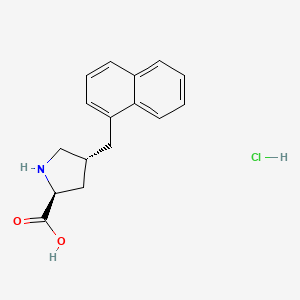
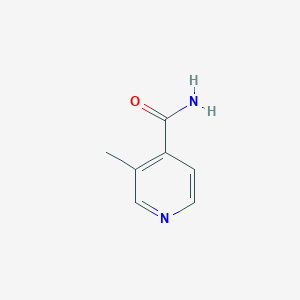
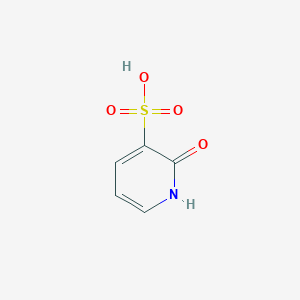
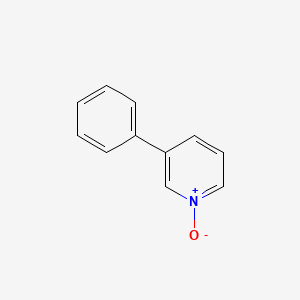
![Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B1598149.png)
